molecular formula C15H13ClN2O2S B2725967 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851804-19-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2725967
CAS No.: 851804-19-8
M. Wt: 320.79
InChI Key: VKADVNQPILSEDF-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl linkage, an imidazole ring, and a furan moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the chlorophenylmethylsulfanyl intermediate. This intermediate is then reacted with an imidazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazole ring or the furan moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile compound for synthetic chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(thiophen-2-yl)methanone
  • [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(pyridin-2-yl)methanone
  • [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(benzofuran-2-yl)methanone

Uniqueness

What sets 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole apart from similar compounds is its specific combination of functional groups. The presence of the furan moiety, along with the chlorophenyl and sulfanyl groups, provides unique chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-12-5-2-1-4-11(12)10-21-15-17-7-8-18(15)14(19)13-6-3-9-20-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKADVNQPILSEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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